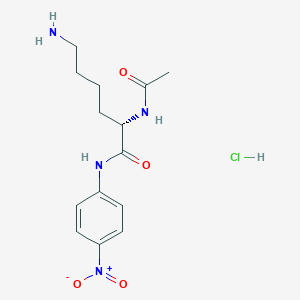

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Overview

Description

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a chemical compound with the molecular formula C14H21ClN4O4 and a molecular weight of 344.79 g/mol . This compound is commonly used as a chromogenic substrate for lysine-specific proteases in various biological, biochemical, and medicinal research fields . It is known for its ability to release a chromophore, p-nitroaniline, upon enzymatic hydrolysis, which can be detected by colorimetric analysis .

Mechanism of Action

Target of Action

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is primarily targeted towards proteolytic enzymes . These enzymes play a crucial role in protein metabolism, aiding in the breakdown of proteins into their constituent amino acids .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate . The proteolytic enzymes cleave the this compound at specific sites, leading to the release of p-nitroaniline . This cleavage and subsequent release of p-nitroaniline is a key aspect of the compound’s mode of action .

Biochemical Pathways

This compound affects the proteolysis pathway, a critical biochemical pathway involved in protein catabolism . The downstream effects of this pathway include the generation of amino acids for protein synthesis and energy production .

Result of Action

The molecular effect of this compound’s action is the cleavage of the compound and the release of p-nitroaniline . On a cellular level, this can influence protein metabolism and potentially impact processes that depend on the proteolytic enzymes it targets .

Biochemical Analysis

Biochemical Properties

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with enzymes such as lysine aminopeptidases and various proteinases. The enzymatic activity leads to the hydrolysis of the compound, releasing a chromogenic product, p-nitroaniline, which can be measured spectrophotometrically . This interaction allows for the detection and quantification of enzyme activity, making it a valuable tool in enzymatic analysis and investigation.

Cellular Effects

This compound influences various cellular processes by serving as a substrate in enzymatic reactions. Its hydrolysis by lysine aminopeptidases and proteinases can impact cell signaling pathways, gene expression, and cellular metabolism. The release of p-nitroaniline as a chromogenic product provides a means to monitor these cellular effects . This compound’s role in enzymatic reactions can affect cellular functions, including protein degradation and turnover.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes. Upon binding to the active site of lysine aminopeptidases or proteinases, the compound undergoes hydrolysis, resulting in the release of p-nitroaniline . This enzymatic reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and activity. The compound’s ability to serve as a chromogenic substrate makes it a valuable tool for studying enzyme mechanisms and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Over time, the hydrolysis of the compound by enzymes can lead to the accumulation of p-nitroaniline, which can be measured to assess enzyme activity . Long-term studies may reveal changes in cellular function and enzyme activity due to the continuous presence of the compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to increased enzyme activity and the release of more p-nitroaniline, which can be toxic at high concentrations . Studies in animal models can help determine the threshold effects and potential adverse effects of the compound at different dosages.

Metabolic Pathways

This compound is involved in metabolic pathways related to lysine degradation. It interacts with enzymes such as lysine aminopeptidases, which catalyze the hydrolysis of the compound . This interaction can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within cells . Understanding the transport mechanisms can provide insights into the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, providing insights into its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically involves the acetylation of L-lysine followed by the coupling of the acetylated lysine with p-nitroaniline. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The coupling reaction is usually carried out in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound is hydrolyzed by lysine-specific proteases to release p-nitroaniline.

Acetylation: The acetyl group can be transferred to other molecules under specific conditions.

Substitution: The p-nitroaniline moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lysine-specific proteases under physiological conditions.

Acetylation: Acetic anhydride and a base such as pyridine.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

- Hydrolysis: p-Nitroaniline and acetylated lysine .

Acetylation: Acetylated derivatives of lysine.

Substitution: Various substituted derivatives of p-nitroaniline.

Scientific Research Applications

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride has a wide range of scientific research applications:

Biochemistry: Used as a chromogenic substrate to study the specificity and kinetics of lysine-specific proteases.

Biology: Employed in assays to detect and quantify protease activity in biological samples.

Medicine: Utilized in diagnostic assays to monitor enzyme activity related to various diseases.

Industry: Applied in the development of enzyme-based industrial processes and products.

Comparison with Similar Compounds

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride can be compared with other similar compounds such as:

N-alpha-Benzoyl-DL-arginine p-nitroanilide hydrochloride: Another chromogenic substrate used for trypsin and other proteases.

N-alpha-Acetyl-L-lysine: Used as a substrate for lysyl oxidase.

L-Lysine p-nitroanilide: Used to study the specificity and kinetics of lysine aminopeptidases.

The uniqueness of this compound lies in its specific application as a substrate for lysine-specific proteases, making it a valuable tool in biochemical and medicinal research .

Properties

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMQBHVCNLUPQM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

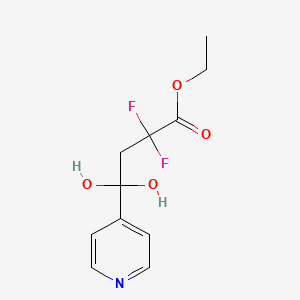

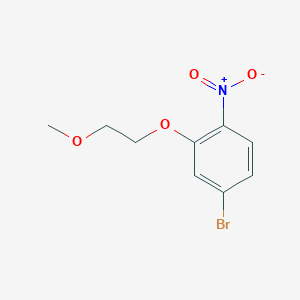

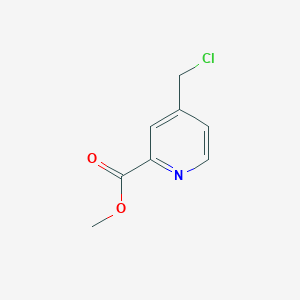

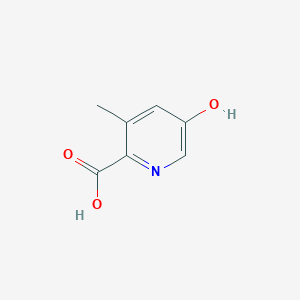

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)

![D-[6-13C]Galactose](/img/structure/B1445955.png)

![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)